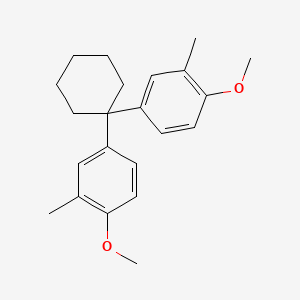
Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is an organic compound with the molecular formula C18H20. It is also known by its CAS Registry Number 21113-55-3 . This compound features a benzene ring substituted with cyclohexylidene, methoxy, and methyl groups, making it a polysubstituted benzene derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene derivatives, including Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-], typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing various substituents . Common methods include:
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst like AlCl3.
Friedel-Crafts Acylation: Using acyl chlorides and a Lewis acid catalyst.
Nitration: Using a mixture of concentrated HNO3 and H2SO4.
Halogenation: Using halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves large-scale electrophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] can undergo various chemical reactions, including:
Oxidation: Typically using strong oxidizing agents like KMnO4 or CrO3.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products
The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while halogenation yields halogenated benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents influence its reactivity and the pathways it engages in, such as the formation of intermediates like arenium ions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,1-diphenyl-: Similar structure but lacks methoxy and methyl groups.
Methylbenzene (Toluene): Contains a methyl group but lacks cyclohexylidene and methoxy groups.
Phenol: Contains a hydroxyl group instead of methoxy and methyl groups.
Uniqueness
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns compared to other benzene derivatives .
Propiedades
Número CAS |
65010-47-1 |
|---|---|
Fórmula molecular |
C22H28O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxy-3-methylphenyl)cyclohexyl]-2-methylbenzene |
InChI |
InChI=1S/C22H28O2/c1-16-14-18(8-10-20(16)23-3)22(12-6-5-7-13-22)19-9-11-21(24-4)17(2)15-19/h8-11,14-15H,5-7,12-13H2,1-4H3 |
Clave InChI |
ZVSBQYSPUDUBIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




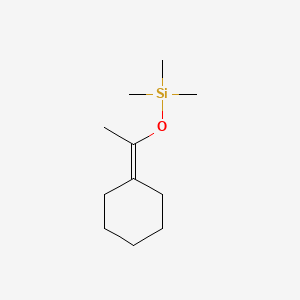
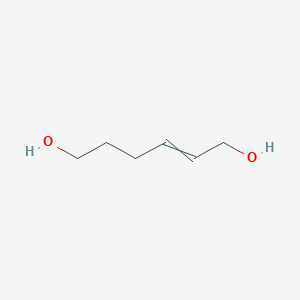
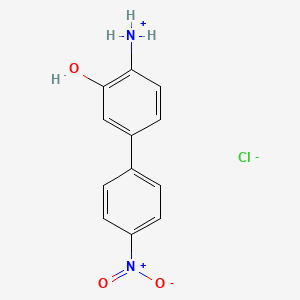
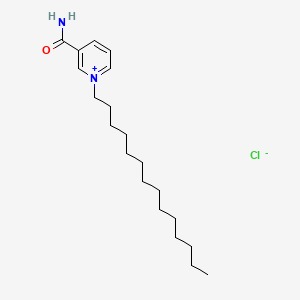

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
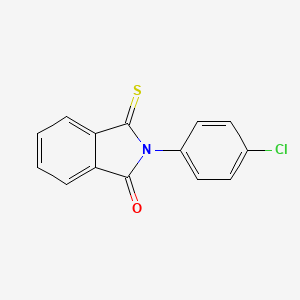
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

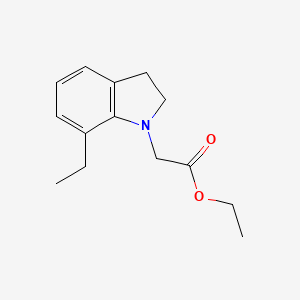
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
